molecular formula C20H42O5Sn2 B232119 Pretazettine hydrochloride CAS No. 17322-85-9

Pretazettine hydrochloride

Cat. No. B232119
CAS RN: 17322-85-9
M. Wt: 367.8 g/mol
InChI Key: YHHPTRFYYPGNIO-WRDXNDLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pretazettine hydrochloride is a chemical compound that belongs to the class of benzylisoquinoline alkaloids. It is extracted from the roots of the plant Thalictrum foliolosum. Pretazettine hydrochloride has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and pharmacology.

Mechanism of Action

The mechanism of action of Pretazettine hydrochloride involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Pretazettine hydrochloride has been found to inhibit the activity of enzymes such as topoisomerase I, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of proteins such as cyclin-dependent kinase 4, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
Pretazettine hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, Pretazettine hydrochloride has been found to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells. In neurology, Pretazettine hydrochloride has been found to have potential neuroprotective effects by inhibiting the formation of amyloid-beta plaques, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using Pretazettine hydrochloride in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its potential neuroprotective effects. The limitations of using Pretazettine hydrochloride in lab experiments include the need for further research to determine its safety and efficacy, the potential for toxicity at high doses, and the need for more efficient synthesis methods.

Future Directions

For research on Pretazettine hydrochloride include the development of more efficient synthesis methods, the determination of its safety and efficacy in clinical trials, and the identification of its potential therapeutic applications in other fields of scientific research. Further research is also needed to determine the optimal dosage and administration methods for Pretazettine hydrochloride.

Synthesis Methods

The synthesis of Pretazettine hydrochloride involves the extraction of the compound from the roots of Thalictrum foliolosum. The extraction process involves the use of solvents such as ethanol, methanol, and water. The extracted compound is then purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.

Scientific Research Applications

Pretazettine hydrochloride has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, Pretazettine hydrochloride has been found to inhibit the growth of various cancer cells such as leukemia, breast cancer, and lung cancer. In neurology, Pretazettine hydrochloride has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. In pharmacology, Pretazettine hydrochloride has been found to have potential applications in the development of new drugs.

properties

CAS RN

17322-85-9

Molecular Formula

C20H42O5Sn2

Molecular Weight

367.8 g/mol

IUPAC Name

(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol;hydrochloride

InChI

InChI=1S/C18H21NO5.ClH/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16;/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3;1H/t10-,15+,16+,17-,18+;/m1./s1

InChI Key

YHHPTRFYYPGNIO-WRDXNDLCSA-N

Isomeric SMILES

CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5.Cl

SMILES

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl

Canonical SMILES

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl

Origin of Product

United States

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